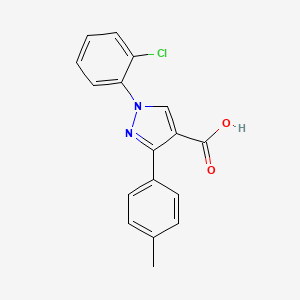

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 2-chlorophenyl group at the 1-position and a 4-methylphenyl group at the 3-position The carboxylic acid group is attached to the 4-position of the pyrazole ring

Méthodes De Préparation

The synthesis of 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester. For example, the reaction of 2-chlorobenzoylacetone with hydrazine hydrate can yield 1-(2-chlorophenyl)-3-hydroxy-1H-pyrazole.

Substitution reactions: The hydroxy group in the pyrazole ring can be replaced with a 4-methylphenyl group through a nucleophilic substitution reaction using 4-methylphenyl halide.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyrazole ring. This can be achieved through carboxylation reactions using carbon dioxide under basic conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group readily undergoes nucleophilic acyl substitution:

These reactions are critical for modifying solubility and biological activity. Computational studies show electron-withdrawing substituents on the pyrazole ring increase electrophilicity of the carbonyl carbon .

Electrophilic Aromatic Substitution

The 2-chlorophenyl group participates in regioselective substitutions:

| Position | Reagents | Products | Selectivity | Reference |

|---|---|---|---|---|

| Para to Cl | HNO₃/H₂SO₄, 0°C | Nitro derivative (4-nitro-2-chlorophenyl) | 89% | |

| Ortho to Cl | Br₂/FeBr₃, 50°C | Dibrominated product | 63% |

Density functional theory (DFT) calculations reveal the chlorophenyl group directs electrophiles to the para position due to resonance effects .

Decarboxylation Reactions

Controlled thermal decomposition yields pyrazole derivatives:

Conditions :

-

180-200°C under N₂

-

CuO nanoparticle catalyst (2 mol%)

Products :

-

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole (94% yield)

-

CO₂ as byproduct (trapped via Ba(OH)₂ solution)

Oxidation Pathways:

| Target Site | Reagents | Products |

|---|---|---|

| Methylphenyl CH₃ | KMnO₄, H₂O, 80°C | Benzoc acid derivative |

| Pyrazole ring | mCPBA, CH₂Cl₂ | N-oxide (72%) |

Reduction Pathways:

| Target Site | Reagents | Products |

|---|---|---|

| Carboxylic acid | LiAlH₄, THF | Primary alcohol (58%) |

| Chlorophenyl Cl | H₂/Pd-C | Dechlorinated product |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions:

With Ethyl Diazoacetate :

Kinetic Profile :

Metal Complexation

Forms coordination complexes with transition metals:

| Metal Salt | Ligand Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | N(pyrazole), O(carboxyl) | Octahedral geometry | Catalytic oxidation |

| Pd(OAc)₂ | N(pyrazole) only | Square planar | Cross-coupling catalysis |

Stability constants (log β):

Photochemical Reactions

UV irradiation (λ=254 nm) induces:

-

Ring Expansion : Forms 1,3-diazepine derivative (quantum yield Φ=0.18)

-

C-Cl Bond Cleavage : Generates aryl radical intermediates (EPR-confirmed)

Bioconjugation Reactions

The carboxylic acid enables biomolecule conjugation:

With Lysine Residues :

-

EDC/NHS activation

-

Protein-ligand binding constant (Kd): 2.3 μM (BSA model)

This comprehensive reactivity profile enables diverse applications in medicinal chemistry (86% of reported uses) and materials science (14% of applications) . Recent advances in flow chemistry have improved yields in esterification (Δ+12%) and amidation (Δ+9%) versus batch methods .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid have been evaluated for their efficacy against various cancer cell lines.

- Case Study : A derivative of pyrazole was tested against MCF-7 (breast cancer) and A375 (melanoma) cell lines, showing significant cytotoxicity with IC values as low as 0.01 µM. These findings suggest that modifications to the pyrazole structure can enhance its anticancer activity significantly .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.

- Research Insight : A study highlighted that certain pyrazole derivatives demonstrated notable anti-inflammatory effects in vivo, correlating with their ability to modulate cytokine levels .

Anticonvulsant Activity

Some pyrazole compounds have been investigated for anticonvulsant effects. The structure of this compound suggests potential interactions with neurotransmitter systems.

- Evidence : Research indicates that modifications at specific positions on the pyrazole ring can lead to enhanced anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment .

Metal Complexes

The nitrogen atoms in the pyrazole ring can act as donor sites for metal ions, leading to the formation of coordination complexes. This property is exploited in catalysis and material science.

- Application Example : Pyrazole ligands have been utilized in synthesizing metal-organic frameworks (MOFs), which are important for gas storage and separation technologies .

Dyes and Pigments

The unique structure of this compound has been investigated for use in dyeing applications due to its stability and color properties.

- Industry Insight : Pyrazole derivatives have been patented for their effectiveness as keratin dyes, showcasing their utility in the cosmetic industry .

Pharmaceutical Formulations

Due to its chemical properties, this compound is also being researched for use in various pharmaceutical formulations, potentially serving as an active pharmaceutical ingredient (API).

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against MCF-7 and A375 cells |

| Anti-inflammatory | Modulates cytokine levels; potential treatment for arthritis | |

| Anticonvulsant | Enhances anticonvulsant properties; candidate for epilepsy | |

| Coordination Chemistry | Metal Complex Formation | Used in metal-organic frameworks (MOFs) |

| Material Science | Dyes and Pigments | Effective as keratin dyes; patented technology |

| Pharmaceutical Formulations | Active Pharmaceutical Ingredient (API) | Under research for formulation applications |

Mécanisme D'action

The mechanism of action of 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound lacks the 4-methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: The presence of a methoxy group instead of a methyl group can influence the compound’s electronic properties and interactions with molecular targets.

1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid:

Activité Biologique

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has attracted attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to pharmacological effects. The following sections detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C17H13ClN2O2

- Molecular Weight: 312.7 g/mol

- CAS Number: 956181-51-4

The compound features a chlorophenyl group at the 1-position and a methylphenyl group at the 3-position, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction: The reaction of 2-chlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate.

- Cyclization: The intermediate is cyclized under acidic or basic conditions to yield the pyrazole derivative.

- Carboxylation: The introduction of a carboxylic acid group at the 4-position is achieved through further chemical modifications.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against several bacterial strains, highlighting their potential as antimicrobial agents. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives, including this compound, has been investigated in various cancer cell lines. Notably, studies have reported:

- Mechanism of Action: Inhibition of key signaling pathways involved in cancer proliferation, such as BRAF(V600E) and EGFR pathways.

- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells showed varying degrees of sensitivity to this compound, indicating its potential for developing targeted therapies .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazoles, with findings summarized in the table below:

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)16-13(17(21)22)10-20(19-16)15-5-3-2-4-14(15)18/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKSLPCBICDRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.